molecular formula C17H18N2O2S B2811390 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 921913-06-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2811390
CAS No.: 921913-06-6
M. Wt: 314.4
InChI Key: KHMSFCMVHNTQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a tetrahydroquinolin-2-one core substituted with an ethyl group at the 1-position and a 2-(thiophen-2-yl)acetamide moiety at the 6-position. The tetrahydroquinolinone scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) targeting agents, while the thiophene-acetamide group enhances electronic interactions and binding affinity to biological targets . This compound’s structure balances lipophilicity (via the ethyl group) and hydrogen-bonding capacity (via the acetamide and ketone groups), making it a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-19-15-7-6-13(10-12(15)5-8-17(19)21)18-16(20)11-14-4-3-9-22-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMSFCMVHNTQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with an acetic acid derivative and a thiophene ring. This unique structure contributes to its diverse pharmacological properties.

PropertyValue
Molecular FormulaC18H20N2O2S
Molecular Weight344.43 g/mol
CAS Number922053-16-5
Melting PointNot specified
SolubilitySoluble in organic solvents

Initial studies suggest that the biological activity of this compound may stem from its ability to interact with specific enzymes or receptors within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.
  • Receptor Modulation : It could modulate neurotransmitter systems by interacting with receptors on cell surfaces.
  • Antiviral Activity : Preliminary studies indicate possible inhibitory effects against viral pathogens such as influenza A and Coxsackievirus B3.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have shown anticancer potential. For instance:

  • In vitro Studies : Compounds derived from tetrahydroquinoline have demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
  • Mechanism of Action : The anticancer effects are often linked to the inhibition of topoisomerase enzymes or modulation of apoptotic pathways .

Antimicrobial Activity

The compound exhibits antimicrobial properties against several bacterial strains. In particular:

  • Staphylococcus aureus and Escherichia coli have been tested for susceptibility to this compound using disk diffusion methods, showing significant inhibition zones at various concentrations .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds. Here are some noteworthy findings:

  • Study on Antiviral Effects :
    • A study highlighted the antiviral activity of similar tetrahydroquinoline derivatives against influenza A virus and Coxsackievirus B3, suggesting that the thiophene group enhances this activity.
  • Anticancer Activity Evaluation :
    • In vivo studies demonstrated that tetrahydroquinoline derivatives exhibit significant tumor growth inhibition in mouse models of cancer . The structure–activity relationship (SAR) analysis indicated that modifications in the thiophene ring could enhance efficacy.
  • Antimicrobial Studies :
    • Research on related compounds showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties. Key analogs are drawn from tetrahydroquinolinone and thiophene-acetamide families in the provided evidence.

Structural Analogues and Substituent Effects

Compound Name / ID Core Structure Key Substituents at Position 1 (R1) Acetamide/Related Group at Position 6 Key Differences vs. Target Compound
Target: N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide Tetrahydroquinolin-2-one Ethyl 2-(Thiophen-2-yl)acetamide Reference compound
Compound 28 Tetrahydroquinolin-2-one 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide (dihydrochloride) Bulkier, charged substituent; imidamide vs. acetamide
Compound 26 Tetrahydroquinolin-2-one 2-(Dimethylamino)ethyl Thiophene-2-carboximidamide Aminoethyl group increases polarity
Compound 35 (S-enantiomer) Tetrahydroquinolin-2-one 2-(1-Methylpyrrolidin-2-yl)ethyl Thiophene-2-carboximidamide (dihydrochloride) Chiral center; cyclic amine substituent
Compound 9 Thiazolidin-4-one 4-Chlorobenzylidene 2-Thioxoacetamide with 4-methoxyphenyl Different core; thioxoacetamide modification
Compound (I) Thiophene-3-carbonitrile N/A 2-(Thiophen-2-yl)acetamide Cyanothiophene core vs. tetrahydroquinolinone

Key Observations:

  • Substituent Complexity and Polarity: The target compound’s ethyl group (R1) is simpler and less polar compared to analogs with aminoethyl (e.g., Compound 26) or cyclic amine substituents (e.g., Compound 35). This likely enhances its passive membrane permeability but may reduce target-specific binding .
  • Core Modifications: Compounds like 9 and (I) replace the tetrahydroquinolinone core with thiazolidinone or cyanothiophene, respectively, altering electronic properties and biological target profiles.

Physicochemical and Analytical Data

Compound ID Melting Point (°C) Optical Rotation ([α]) Key Analytical Techniques Reference
Target N/A N/A N/A N/A
28 Oil → solid* N/A 1H NMR, MS [1]
35 N/A −18.0° (S-enantiomer) 1H NMR, ESI-HRMS, HPLC, SFC [4]
9 186–187 N/A 1H NMR, MS, elemental analysis [2]
(I) N/A N/A X-ray crystallography, FT-IR, NMR [8]

*Compound 28 was isolated as a hygroscopic solid after salt formation.
Key Observations:

  • The target compound’s absence of charged groups (vs. dihydrochloride salts in 28 and 35) may result in lower melting points or altered solubility.
  • Advanced techniques like SFC and X-ray crystallography are critical for resolving stereochemistry and confirming structural motifs in analogs.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the tetrahydroquinoline core. Key steps include:

  • Amide bond formation : Coupling the tetrahydroquinoline amine with thiophene-2-ylacetic acid derivatives using carbodiimide reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Solvent and temperature control : Reactions are often conducted in polar aprotic solvents (e.g., THF, DMF) at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: 10% MeOH/CH₂Cl₂) or recrystallization from ethanol/ether mixtures improves purity . Yield optimization : Adjusting stoichiometry (e.g., 1.2–2.0 equivalents of acylating agent) and reaction time (4–24 hrs) can enhance efficiency .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and assess purity. Key signals include the tetrahydroquinoline NH (δ 7.0–8.0 ppm) and thiophene protons (δ 6.8–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ = ~329.1 g/mol) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% required for biological assays) .

Q. How do structural modifications (e.g., substituents on the tetrahydroquinoline or thiophene) influence bioactivity?

  • Tetrahydroquinoline core : Ethyl substitution at the 1-position enhances metabolic stability compared to methyl or benzyl groups .
  • Thiophene moiety : The 2-thiophenyl group improves lipophilicity (LogP ~3.5), facilitating membrane permeability .
  • SAR studies : Analogues with fluorinated benzamide groups (e.g., 4-fluorobenzamide) show increased affinity for kinase targets implicated in cancer .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Chiral SFC : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Retention times (RT) differentiate enantiomers (e.g., RT = 2.42 min for (S)-enantiomer vs. 3.30 min for (R)-enantiomer) .
  • Absolute configuration determination : Couple SFC with X-ray crystallography (SHELXL refinement) or optical rotation ([α]²⁵₅₈₉ = −18.0° for (S)-enantiomer) .

Q. What experimental strategies address low yields in alkylation or acylation steps during synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to accelerate alkylation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hrs to 2 hrs) while maintaining yields >70% .
  • In situ monitoring : Use TLC or inline FTIR to identify intermediate bottlenecks .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (e.g., 72-hr incubation in MTT assays) .
  • Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions .
  • Computational docking : Compare binding poses in homology models (e.g., EGFR or COX-2) to rationalize divergent results .

Q. What methodologies are recommended for studying the compound’s mechanism of action?

  • Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts after compound treatment .
  • Knockout/knockdown models : CRISPR/Cas9-mediated gene silencing validates target specificity .
  • Metabolomics : LC-MS-based profiling identifies downstream metabolic pathway perturbations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.